molecular formula C16H18O2 B3028891 4,4'-Bis(methoxymethyl)-1,1'-biphenyl CAS No. 3753-18-2

4,4'-Bis(methoxymethyl)-1,1'-biphenyl

Cat. No. B3028891
Key on ui cas rn: 3753-18-2
M. Wt: 242.31 g/mol
InChI Key: MODAACUAXYPNJH-UHFFFAOYSA-N
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Patent
US07342138B2

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.53 g (2 mmols) of bismethoxymethylbiphenyl was used in place of m-methoxybenzyl alcohol and also 0.2 g (1.35 mmols) of sodium bromate was used. With respect to the components in the reaction solution, 4,4′-bisformylbiphenyl was produced in an area ratio, as determined by gas chromatography, of 93.3% and 6.7% of bismethoxymethylbiphenyl as a raw material was remained.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH2:16][O:17]C)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.Br([O-])(=O)=O.[Na+]>>[CH:16]([C:13]1[CH:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=2)=[CH:15][CH:14]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
COCC1=CC=C(C=C1)C1=CC=C(C=C1)COC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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